

Quantum Chemical Calculations for 1,1,1-Trinitropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1-Trinitropropane

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and predict the energetic performance of **1,1,1-Trinitropropane**. While specific in-depth computational studies on **1,1,1-Trinitropropane** are not extensively available in peer-reviewed literature, this document outlines a robust theoretical framework and computational workflow based on established methodologies for similar energetic materials.

Introduction to 1,1,1-Trinitropropane

1,1,1-Trinitropropane is a nitroalkane with the chemical formula $C_3H_5N_3O_6$.^[1] Like other polynitro compounds, it is of interest for its potential energetic properties. Quantum chemical calculations offer a powerful, safe, and cost-effective means to investigate the fundamental characteristics of such molecules, providing insights into their structure, stability, and potential performance as energetic materials.

Molecular Properties of 1,1,1-Trinitropropane

A summary of the known and computed physical and chemical properties of **1,1,1-Trinitropropane** is presented in Table 1. This data, primarily sourced from publicly available chemical databases, serves as a baseline for computational validation.

Table 1: Physical and Computed Properties of **1,1,1-Trinitropropane**

Property	Value	Source
Molecular Formula	C ₃ H ₅ N ₃ O ₆	PubChem[1]
Molecular Weight	179.09 g/mol	PubChem[1]
IUPAC Name	1,1,1-trinitropropane	PubChem[1]
CAS Number	5437-63-8	PubChem[1]
Canonical SMILES	CCC(--INVALID-LINK--[O-])(--INVALID-LINK--[O-])--INVALID-LINK--[O-]	PubChem[1]
InChI	InChI=1S/C3H5N3O6/c1-2-3(4(7)8,5(9)10)6(11)12/h2H2,1H3	PubChem[1]
XLogP3-AA	0.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Theoretical and Computational Methodology

The following section details a generalized yet comprehensive protocol for the quantum chemical analysis of **1,1,1-Trinitropropane**, drawing from computational studies on analogous energetic materials.

Molecular Structure Optimization and Vibrational Analysis

The initial step in any quantum chemical study is to determine the equilibrium geometry of the molecule.

Protocol:

- Initial Structure Generation: The 3D molecular structure of **1,1,1-Trinitropropane** can be generated from its SMILES or IUPAC name using molecular editing software like Avogadro or via online tools.
- Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
 - Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice that provides a good balance between accuracy and computational cost. Other functionals like B3PW91 or M06-2X can also be employed.
 - Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.
- Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Calculation of Heat of Formation

The gas-phase heat of formation (HOF) is a critical parameter for predicting the energy output of an energetic material.

Protocol:

- Isodesmic Reactions: A reliable method for calculating HOF is through the use of isodesmic reactions. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. An example of a possible isodesmic reaction for **1,1,1-Trinitropropane** is: $\text{C}_3\text{H}_5(\text{NO}_2)_3 + \text{CH}_4 \rightarrow \text{CH}_3\text{CH}_3 + \text{CH}_3\text{NO}_2 + \text{CH}_3\text{NO}_2 + \text{CH}_3\text{NO}_2$
- Energy Calculations: The total electronic energies of all species in the isodesmic reaction are calculated at a high level of theory. Composite methods like G4 or CBS-QB3 are recommended for high accuracy.

- **HOF Calculation:** The HOF of **1,1,1-Trinitropropane** can then be calculated using the following equation, incorporating the calculated reaction enthalpy and the known experimental HOFs of the other species in the reaction: $\Delta H_f(\text{C}_3\text{H}_5(\text{NO}_2)_3) = \Sigma \Delta H_f(\text{products}) - \Sigma \Delta H_f(\text{reactants}) + \Delta H_{\text{rxn}}$

Prediction of Detonation Properties

Detonation velocity (VOD) and detonation pressure (P) are key indicators of the performance of an explosive. While rigorous theoretical prediction is complex, several empirical and semi-empirical methods are available.

Protocol:

- **Kamlet-Jacobs Equations:** The Kamlet-Jacobs equations are a widely used empirical method to estimate the detonation properties of C-H-N-O explosives. The necessary inputs include the calculated density and heat of detonation.
- **Specialized Software:** Software packages such as EXPLO-5, EXTEC, and LOTUSES can be used to predict detonation parameters based on the calculated thermodynamic properties.

Predicted Energetic Properties

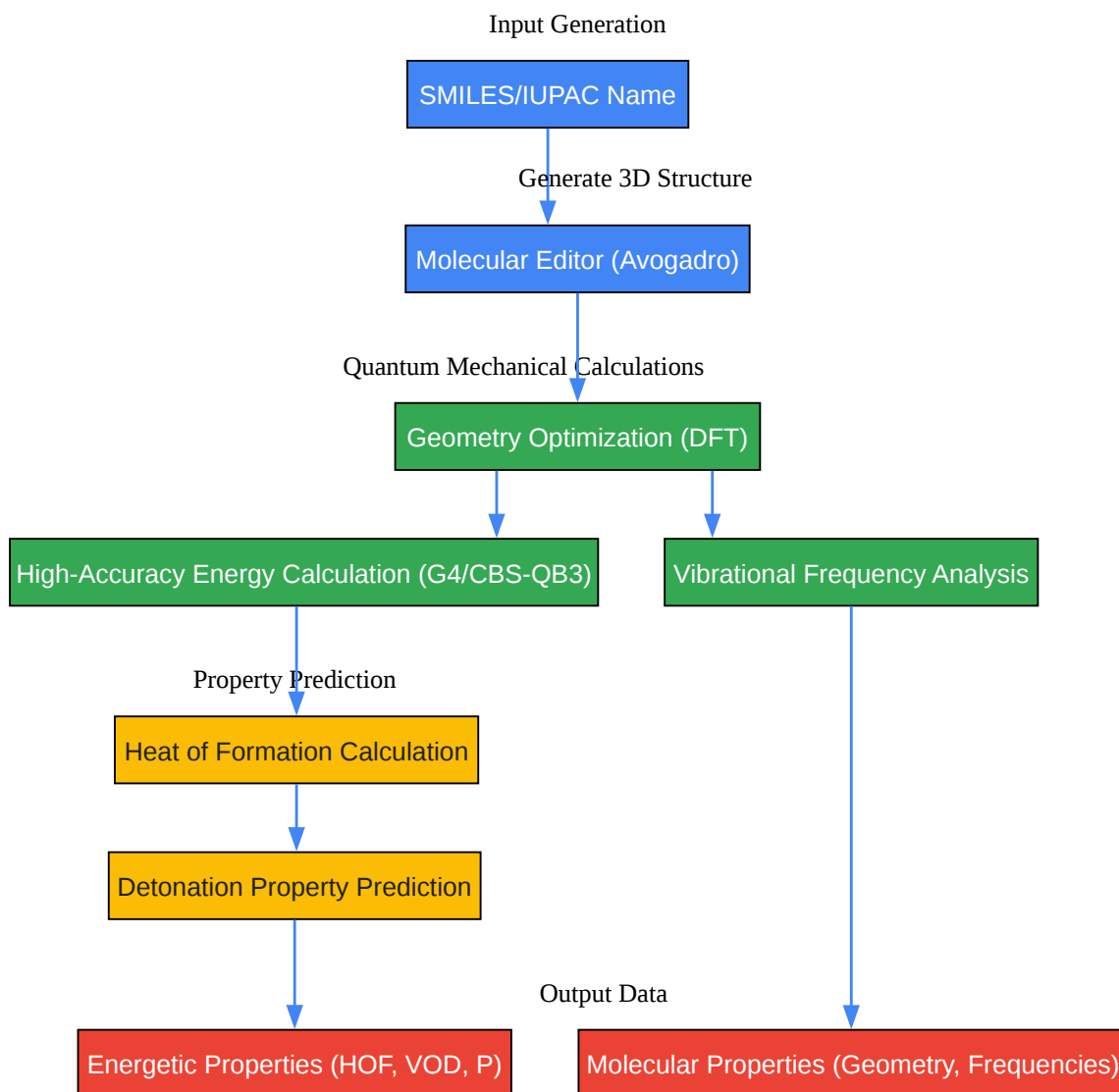
While specific, high-accuracy calculated values for **1,1,1-Trinitropropane** are not present in the cited literature, Table 2 provides a template for presenting such data once obtained through the methodologies described above. For context, typical ranges for similar energetic materials are provided.

Table 2: Template for Predicted Energetic Properties of **1,1,1-Trinitropropane**

Property	Predicted Value	Methodology
Heat of Formation (gas, 298 K)	To be calculated	Isodesmic Reactions (G4 or CBS-QB3)
Density	To be calculated	DFT (e.g., from optimized crystal structure)
Detonation Velocity (VOD)	To be calculated	Kamlet-Jacobs or specialized software
Detonation Pressure (P)	To be calculated	Kamlet-Jacobs or specialized software

Workflow for Quantum Chemical Analysis of 1,1,1-Trinitropropane

The following diagram illustrates the logical workflow for the computational analysis of 1,1,1-Trinitropropane.



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Caption: Computational workflow for **1,1,1-Trinitropropane** analysis.

Conclusion

This technical guide outlines a comprehensive computational approach for the quantum chemical characterization of **1,1,1-Trinitropropane**. By employing Density Functional Theory for structural and vibrational analysis, and high-accuracy composite methods for energetic properties, a detailed understanding of this molecule's potential as an energetic material can be achieved. The provided workflow and protocols serve as a foundational framework for researchers to conduct their own in-depth computational studies. Further research is warranted to perform these calculations and validate the theoretical predictions against experimental data.

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References

- 1. 1,1,1-Trinitropropane | C₃H₅N₃O₆ | CID 95077 - PubChem [pubchem.ncbi.nlm.nih.gov]
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